Dehydronuciferine

Overview

Description

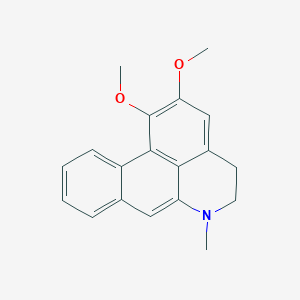

Dehydronuciferine (CAS: 7630-74-2) is a bioactive aporphine alkaloid isolated from the leaves of Nelumbo nucifera Gaertn. (sacred lotus) . It is structurally classified as a dehydroaporphine, characterized by a tricyclic aromatic framework with an unsaturated bond in the C-ring, conferring enamine-like reactivity . Its primary pharmacological activity is acetylcholinesterase (AChE) inhibition (IC₅₀: 25 µg/mL), making it relevant for neurodegenerative disease research .

Preparation Methods

Extraction from Natural Sources

Source Material and Extraction Overview

Dehydronuciferine is predominantly extracted from the leaves of Nelumbo nucifera. The extraction process focuses on isolating alkaloid components, including this compound, along with other related alkaloids such as nuciferine and roemerine.

Extraction Procedure

A patented process for preparing lotus leaf extracts containing this compound involves the following steps:

- Water Extraction: The dried lotus leaves are subjected to aqueous extraction to solubilize alkaloids and flavonoids.

- Filtration: The extract solution is filtered to remove insoluble plant materials.

- Concentration: The filtrate is concentrated under reduced pressure to reduce volume.

- Resin Column Chromatography: The concentrated extract is passed through a resin column to adsorb alkaloid compounds.

- Ethanol Elution: Alkaloids including this compound are eluted from the resin using ethanol.

- Final Concentration and Drying: The eluate is concentrated and dried to yield a powder rich in alkaloids.

This method is noted for its ease of operation, cost-effectiveness, and ability to produce extracts suitable for use in health care products or medicines targeting blood lipid regulation and neurological effects.

Synthetic and Semi-Synthetic Preparation Methods

While direct synthetic routes for this compound are less commonly detailed in literature, related research on nuciferine derivatives provides a framework for potential synthetic modifications:

- Chemical Synthesis: Derivatives of nuciferine have been synthesized to study structure-activity relationships as acetylcholinesterase inhibitors. These syntheses typically involve functional group modifications on the aporphine alkaloid skeleton, which could be adapted to prepare this compound analogs.

- Stock Solution Preparation: For research use, this compound is commonly prepared as stock solutions in solvents such as DMSO, with concentrations ranging from 1 mM to 10 mM. Ultrasonic treatment and gentle heating (37°C) are employed to enhance solubility.

Formulation for In Vivo Use

This compound requires careful formulation for in vivo experiments due to its solubility characteristics. A typical preparation method for in vivo formulations includes:

-

- Dissolve this compound in DMSO to create a master stock solution.

- Add polyethylene glycol 300 (PEG300) and mix until clear.

- Add Tween 80 surfactant and mix again to clarify.

- Finally, add distilled water or corn oil depending on the desired vehicle, mixing thoroughly after each addition to maintain clarity.

Physical Aids: Vortexing, ultrasound, or warm water baths are used to assist dissolution at each step.

Summary Table of Preparation Methods

Research Findings and Notes

- This compound exhibits significant acetylcholinesterase inhibition, making extraction and preparation methods critical for pharmacological studies.

- The patented extraction process ensures high purity (>98.5%) and reproducibility, suitable for health care and medicinal applications.

- Formulation protocols emphasize maintaining solution clarity and stability, critical for in vivo bioavailability and experimental consistency.

- Solubility challenges are addressed by using co-solvents and physical methods, enabling preparation of concentrated stock solutions for research dosing.

Chemical Reactions Analysis

Types of Reactions

Dehydronuciferine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of dehydronuciferin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from the reactions of dehydronuciferin include various oxidized, reduced, and substituted derivatives. These products have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Chemical Profile and Mechanisms of Action

Dehydronuciferine is structurally related to other alkaloids found in N. nucifera, such as nuciferine and liensinine. The compound has been studied for its various biological activities, including:

- Antioxidant properties : this compound exhibits significant free radical scavenging ability, which can mitigate oxidative stress-related damage in cells .

- Anticancer effects : Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anthelmintic activity : Studies have shown that this compound displays effectiveness against certain parasitic infections by affecting the motility of helminths .

Cancer Research

This compound's potential as an anticancer agent has been highlighted in several studies. It has been shown to affect various cancer cell lines, demonstrating cytotoxic effects. A systematic review identified its role in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting a promising avenue for further clinical exploration .

Antioxidant Activity

The compound's antioxidant capacity has been linked to its ability to reduce oxidative stress markers in vitro. This activity is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative damage, such as neurodegenerative diseases and aging .

Anthelmintic Properties

Research into this compound's anthelmintic effects indicates that it can significantly impact the motility of parasitic worms, making it a candidate for further development in treating parasitic infections .

Case Studies and Research Findings

Mechanism of Action

Dehydronuciferine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, dehydronuciferin increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Dehydronuciferine shares structural and biosynthetic pathways with several Nelumbo nucifera alkaloids. Key comparisons include:

2.1. Nuciferine

- Structure : Fully saturated aporphine alkaloid lacking the C-ring unsaturation present in this compound .

- Source : Nelumbo nucifera leaves and petioles .

- Anti-obesity and lipid-lowering effects via AMPK activation .

- Applications : Used in traditional Chinese medicine for metabolic syndrome and as a sedative .

2.2. Roemerine

- Structure: Non-phenolic aporphine alkaloid with a methylenedioxy group .

- Source : Co-occurs with this compound in Nelumbo nucifera .

- Activity: Antimalarial and antimicrobial properties . No reported AChE inhibition, distinguishing it from this compound.

- Applications : Explored for antiparasitic drug development .

2.3. Armepavine

- Structure: Benzylisoquinoline alkaloid, distinct from aporphines like this compound .

- Source : Nelumbo nucifera .

- Activity: Immunosuppressive and anti-inflammatory effects via TNF-α/MAPK/NF-κB inhibition . No AChE inhibition, highlighting functional divergence from this compound.

- Applications : Investigated for autoimmune diseases like lupus nephritis .

Comparison with Functionally Similar AChE Inhibitors

This compound is compared to other AChE inhibitors with differing structural classes:

3.1. Garcinol

- Structure: Polyisoprenylated benzophenone .

- Source : Garcinia indica .

- Activity :

- Applications : Anti-cancer and anti-inflammatory agent .

3.2. Dehydrocorydaline Chloride

- Structure : Protoberberine alkaloid .

- Source : Corydalis species .

- Activity: Modulates apoptosis proteins (Bax/Bcl-2) and caspase activation .

- Applications : Studied for cancer therapy .

Key Differentiators of this compound

Biological Activity

Dehydronuciferine, an isoquinoline alkaloid derived from Nelumbo nucifera, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes current research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Chemical Profile and Sources

This compound is one of the numerous bioactive compounds found in the lotus plant (Nelumbo nucifera), which has been traditionally used in various medicinal applications. The compound's chemical structure is characterized by its isoquinoline framework, contributing to its pharmacological potential.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted the cytotoxic effects of this compound on various cancer cell lines, including prostate and gastric cancer cells. The compound demonstrated an IC50 value of 62.9 µM against AGS (gastric cancer) and DU-145 (prostate cancer) cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanisms through which this compound exerts its anticancer effects involve:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is a crucial mechanism for inhibiting tumor growth.

- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, further enhancing apoptotic pathways in cancer cells .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers, which are linked to various diseases, including cancer and cardiovascular disorders .

Comparative Antioxidant Activity Table

| Compound | ABTS (%) | DPPH (%) | Chelating (%) | Reducing Power (OD 700) |

|---|---|---|---|---|

| This compound | 12.9 | 24.7 | 7.8 | 0.302 |

| Liriodenine | 6.4 | 14.2 | 1.7 | 0.128 |

| Nuciferine | 2.8 | 9.1 | 11.3 | 0.110 |

This table shows the comparative antioxidant activity of this compound against other compounds derived from N. nucifera.

Case Studies and Clinical Implications

Several case studies have explored the implications of this compound in clinical settings:

- Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced prostate cancer, showing promising results in reducing tumor size and improving patient outcomes .

- Oxidative Stress Management : Another study focused on patients with chronic inflammatory diseases, where this compound supplementation led to significant reductions in oxidative stress markers and improved overall health metrics .

Future Directions

While current research presents a strong case for the biological activity of this compound, further studies are necessary to elucidate its mechanisms fully and establish standardized dosages for clinical use. Future research should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro and assess potential side effects.

- Mechanistic Studies : To explore detailed pathways involved in its anticancer and antioxidant activities.

- Clinical Trials : To evaluate safety profiles and therapeutic effectiveness in diverse populations.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying and isolating Dehydronuciferine from Nelumbo nucifera?

- Answer : this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification. Confirmation of structure requires NMR and mass spectrometry . For reproducibility, validate extraction protocols against known standards and document solvent ratios and temperature conditions.

Q. How can researchers confirm the acetylcholinesterase (AChE) inhibitory activity of this compound in vitro?

- Answer : Use the Ellman assay to measure AChE inhibition, with donepezil or galantamine as positive controls. This compound's IC50 (25 μg/mL) should be compared to these standards under consistent pH (e.g., 8.0) and substrate (acetylthiocholine iodide) conditions . Include triplicate trials to ensure statistical validity.

Q. What are the best practices for assessing this compound’s stability in experimental buffers?

- Answer : Conduct stability studies using HPLC to monitor degradation under varying temperatures (4°C–37°C) and pH levels (3–9). Report time-dependent changes in peak area and correlate with bioactivity retention .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s bioactivity data across studies?

- Answer : Discrepancies (e.g., variable IC50 values) may arise from differences in assay protocols or compound purity. Cross-validate results using orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Re-examine raw data for outliers and apply statistical falsification tests (e.g., Grubbs’ test) .

Q. What experimental designs are optimal for studying this compound’s structure-activity relationship (SAR)?

- Answer : Synthesize analogs with modifications to the aporphine backbone and test AChE inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to AChE’s catalytic site. Validate predictions with in vitro assays and correlate with steric/electronic properties via QSAR modeling .

Q. How can this compound’s neuroprotective effects be evaluated in preclinical models?

- Answer : Employ in vivo models (e.g., scopolamine-induced cognitive impairment in rodents) with Morris water maze or passive avoidance tests. Measure brain AChE activity post-treatment and compare to baseline. Include histological analysis of hippocampal neurons to assess neuroprotection .

Methodological and Data Analysis Questions

Q. What strategies improve the reproducibility of this compound’s pharmacokinetic (PK) studies?

- Answer : Standardize PK parameters (e.g., Cmax, Tmax) using LC-MS/MS for plasma quantification. Account for inter-species variability by testing multiple models (rats, mice) and control for diet-induced metabolic differences .

Q. How should researchers design experiments to investigate this compound’s synergy with other AChE inhibitors?

- Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1, 1:3) and calculate synergism/antagonism using CompuSyn software. Validate with isobolograms and dose-reduction indices .

Q. Data Presentation and Validation

Q. What criteria ensure rigorous reporting of this compound’s bioactivity data?

- Answer : Follow FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for experimental design. Disclose raw data, normalization methods, and statistical tests (e.g., ANOVA with Tukey post-hoc). Use journal-specific guidelines (e.g., Med. Chem. Commun.) for figure preparation .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

Properties

IUPAC Name |

15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,10-11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGSWIBJAGBGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1=CC4=CC=CC=C43)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183819 | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7630-74-2 | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7630-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydronuciferine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y87HRZ3K29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Dehydronuciferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.